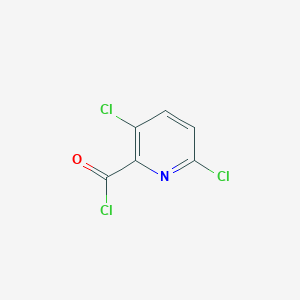

3,6-Dichloropyridine-2-carbonyl chloride

Overview

Description

3,6-Dichloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.40 g/mol . It is also known by its alternative name, 2-(Chlorocarbonyl)-3,6-dichloropyridine . This compound is primarily used in research and industrial applications due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloropyridine-2-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes typically use chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,6-dichloropyridine-2-carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions typically occur in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3,6-Dichloropyridine-2-carbonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloropyridine: A chlorinated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

3,5-Dichloropyridine-2-carbonyl chloride: Another chlorinated pyridine derivative with similar reactivity and applications.

Uniqueness

3,6-Dichloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms at the 3 and 6 positions enhances its electrophilicity, making it more reactive towards nucleophiles compared to other chloropyridine derivatives .

Biological Activity

3,6-Dichloropyridine-2-carbonyl chloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, as well as insights from recent studies and case reports.

- Molecular Formula : CHClNO

- Molecular Weight : 210.44 g/mol

- CAS Number : 16866-53-8

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study highlighted its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation .

Case Study Example :

A recent study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound was shown to activate the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome c release into the cytosol and subsequent activation of caspases.

The biological effects of this compound are thought to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular processes or interfere with signaling pathways that regulate cell survival and proliferation.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate low acute toxicity levels when administered through various routes (oral, dermal, inhalation). However, it is classified as an irritant and should be handled with caution .

Properties

IUPAC Name |

3,6-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKPANQCIFHPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275849 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16866-53-8 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16866-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.